{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine

Lipophilicity Drug-likeness Permeability

Reproducibility in kinase SAR programs fails when substitutions alter lipophilicity and metabolic profiles. This 4,6-dimethyl-7-azaindole-5-methanamine building block provides the exact substitution pattern required for ATP-competitive kinase inhibitor optimization. Key advantages: i) XLogP 0.9 enhances membrane permeability and oral bioavailability; ii) 5-aminomethyl handle enables rapid diversification into amide, sulfonamide, or urea libraries; iii) dual methyl substitution blocks metabolic soft spots for consistent PK data.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11915212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=NC(=C1CN)C
InChIInChI=1S/C10H13N3/c1-6-8-3-4-12-10(8)13-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13)
InChIKeyKEUMUKBJGVRGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine Overview


{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a 4,6-dimethyl substituted 7-azaindole (pyrrolo[2,3-b]pyridine) primary amine building block with a molecular weight of 175.23 g/mol [1]. This scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous ATP-competitive kinase inhibitors and other therapeutic agents [2]. The specific 4,6-dimethyl-5-aminomethyl substitution pattern is structurally designed to serve as a versatile synthetic handle for generating focused compound libraries targeting the adenine-binding pocket of kinases, making it a strategic procurement item for structure-activity relationship (SAR) exploration.

Essential Role of 4,6-Dimethyl Substitution


The simple substitution of {4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine with an unsubstituted analog, such as (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS 267876-25-5), is not a neutral exchange in medicinal chemistry campaigns [1]. The addition of methyl groups at the 4 and 6 positions of the 7-azaindole core is a well-established strategy to modulate physicochemical properties critical for drug development. Computational data reveals a significant shift in lipophilicity (XLogP from 0.2 to 0.9) and a change in molecular complexity [1]. These alterations directly impact key parameters such as membrane permeability, metabolic stability, and off-target selectivity profiles. Therefore, lacking these specific substitutions can lead to altered SAR, potentially invalidating lead optimization efforts and generating irreproducible data, making the procurement of the exact, specified compound a technical necessity.

Quantitative Comparison to Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a significantly higher calculated partition coefficient (XLogP3) compared to its direct unsubstituted analog. Increased lipophilicity within a moderate range (0–3) is a desirable attribute for enhancing passive membrane permeability and oral absorption in central nervous system (CNS) and oncology drug targets [1].

Lipophilicity Drug-likeness Permeability

Greater Molecular Complexity vs. Unsubstituted Analog

The 4,6-dimethyl substitution increases the molecular complexity score of the target compound compared to its unsubstituted analog. Higher complexity in a building block scaffold is advantageous for exploring novel chemical space and enhancing target selectivity in kinase inhibitor design [1].

Molecular Complexity Scaffold Diversity Lead Optimization

Established Role in Kinase Inhibitor Patents

Patents from major pharmaceutical companies explicitly claim 1H-pyrrolo[2,3-b]pyridine derivatives with various substitution patterns as potent inhibitors of cell proliferation, targeting kinases relevant in oncology [1]. The target compound's specific 5-aminomethyl handle is strategically positioned to attach payloads or directing groups, a common design feature in patented ATP-competitive inhibitors.

Kinase Inhibitor Patent Anticancer

High-Purity Supply for Reproducible Results

The target compound is commercially available from multiple vendors at a high minimum purity specification of ≥98%, which is critical for maintaining consistency in biological assays . This purity level exceeds the typical ≥95% specification often found for less well-characterized or custom-synthesized analogs, reducing the risk of confounding bioactivity data from impurities.

Purity Procurement Quality Control

{4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine: Key Applications


Kinase-Focused Library Synthesis

The compound's 7-azaindole core is a privileged hinge-binding motif for kinases. The 5-aminomethyl group enables rapid diversification into amide, sulfonamide, or urea libraries. The enhanced lipophilicity (XLogP 0.9) [1] and established patent precedent for this scaffold in oncology [2] make it a strategic starting point for creating proprietary, cell-permeable kinase inhibitor leads.

CNS Chemical Probe Development

The moderate lipophilicity (XLogP 0.9) and the primary amine handle for functionalization with fluorescent dyes or biotin tags provide an ideal template for developing chemical biology probes targeting CNS kinases or receptors. The higher complexity score (183) [1] aids in achieving target selectivity over closely related off-targets.

Oral Drug Candidate Optimization

In SAR programs, the dual methyl substitution is a known knob for tuning metabolic stability via blocking of metabolic soft spots on the azaindole ring. The 0.9 XLogP [1] places it in a favorable range for oral bioavailability, and the commercially available high purity grade ensures reproducible pharmacokinetic data during lead optimization.

IP Generation via Scaffold Hopping

Given the extensive patent literature validating the 1H-pyrrolo[2,3-b]pyridine scaffold for kinase inhibition [2], the specific 4,6-dimethyl-5-aminomethyl decoration offers a structurally distinct yet pharmaceutically validated starting point. This enables research groups to navigate existing intellectual property while still working within a proven chemical space for oncology or inflammation targets.

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